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Compound of Interest

Compound Name: Anticancer agent 149

Cat. No.: B12372896 Get Quote

Disclaimer: The term "Anticancer agent 149" does not correspond to a specific, recognized

therapeutic agent in the provided search results. The number "149" appears in various

contexts, including as a citation marker, part of a cell line designation (SUM149), and as part of

a compound name (MG149). This guide synthesizes the available information on scientifically

distinct topics related to "149" in the context of cancer research, providing in-depth technical

details on their mechanisms of action.

Section 1: Britannin (BRT) - A Sesquiterpene
Lactone with Anticancer Properties
Britannin (BRT) is a natural compound classified as a sesquiterpene lactone, which has

demonstrated significant anticancer activities. Its mechanism of action is multifaceted, involving

the modulation of several key signaling pathways.[1]

Core Mechanism of Action
The anticancer effects of Britannin are attributed to its ability to induce apoptosis, reduce

cancer cell proliferation, survival, and migration. These effects are mediated through the

modulation of multiple signaling pathways, including the NFκB, Keap1/Nrf2, and HIF1α

pathways.[1] A key feature of its reactivity is the presence of an exomethylene unit that can

form adducts with free thiol groups in proteins, such as a cysteine residue in Keap1.[1]

Signaling Pathways
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NFκB/ROS Pathway: Like many other sesquiterpene lactones, Britannin interferes with the

NFκB pathway and promotes the generation of reactive oxygen species (ROS), leading to

ROS-mediated apoptosis in cancer cells.[1]

Keap1-Nrf2 Pathway: Britannin covalently binds to a cysteine residue on Keap1. This binding

prevents the ubiquitination of Nrf2, allowing it to accumulate and translocate to the nucleus.

In the nucleus, Nrf2 activates its antioxidant transcription program. While Nrf2 activation can

be protective in normal cells, its aberrant activation is frequent in cancer, making Nrf2

inhibitors a target for cancer therapy.[1]

c-Myc/HIF-1α/PD-L1 Axis: Britannin modulates the c-Myc/HIF-1α signaling axis, which leads

to a downregulation of the immune checkpoint protein PD-L1. By inhibiting PD-L1

expression, Britannin can enhance the activation of cytotoxic T lymphocytes against cancer

cells.[1]

AMP-activated protein kinase (AMPK) Pathway: In liver cancer cells, Britannin has been

found to activate the AMPK pathway, which is associated with the induction of apoptosis and

autophagy. This activation is linked to the production of ROS.[1]

Experimental Protocols
Detailed experimental protocols for the studies on Britannin were not available in the provided

search results. However, typical methodologies to investigate the described mechanisms would

include:

Cell Viability and Proliferation Assays: MTT or similar assays to determine the cytotoxic

effects of Britannin on cancer cell lines.

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to

quantify apoptosis.

Western Blotting: To analyze the expression levels of key proteins in the NFκB, Keap1/Nrf2,

HIF-1α, and AMPK pathways (e.g., p-NFκB, Nrf2, HIF-1α, p-AMPK, PD-L1).

ROS Measurement: Using fluorescent probes like DCFDA to measure intracellular ROS

levels.
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Immunofluorescence: To observe the nuclear translocation of Nrf2.

In vivo Tumor Models: Utilizing animal models to assess the antitumor efficacy of Britannin.

[1]
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Caption: Signaling pathways modulated by Britannin in cancer cells.

Section 2: MG149 - A Histone Acetyltransferase
Inhibitor
MG149 is identified as a histone acetyltransferase (HAT) inhibitor that targets the MYST family

of HATs. It has been shown to have a synergistic anticancer effect when used in combination

with sorafenib in hepatocellular carcinoma (HCC) cells.[2]

Core Mechanism of Action
The primary mechanism of MG149, particularly in combination with sorafenib, is the induction

of apoptotic cell death in HCC cells.[2] This is achieved through the aggravation of endoplasmic

reticulum (ER) stress, leading to cytotoxic effects rather than adaptive cell survival.[2] The

combined treatment significantly increases intracellular levels of unfolded proteins and reactive

oxygen species (ROS), which in turn upregulates ER stress.[2]

Signaling Pathways
The main pathway implicated for MG149's synergistic effect with sorafenib is the ER Stress

Pathway.

Induction of ER Stress: The combination of MG149 and sorafenib leads to an accumulation

of unfolded proteins and an increase in ROS.

UPR Activation: This accumulation triggers the Unfolded Protein Response (UPR). While the

UPR can initially be pro-survival, excessive and prolonged stress shifts the balance towards

apoptosis.

Apoptosis: The aggravated ER stress ultimately leads to the activation of apoptotic

pathways.

Experimental Protocols
The provided search results do not detail the specific experimental protocols used to study

MG149. However, standard methodologies to investigate its mechanism would likely include:
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Synergy Studies: Using methods like the Chou-Talalay method to determine the combination

index (CI) for MG149 and sorafenib.

Cell Viability Assays: To assess the anti-proliferative effects of the combination treatment on

HCC cell lines.

Apoptosis Detection: Flow cytometry analysis after Annexin V and propidium iodide staining

to quantify apoptosis.

ER Stress Markers Analysis: Western blotting for key ER stress proteins such as GRP78,

CHOP, and phosphorylated PERK and eIF2α.

ROS Measurement: Using fluorescent probes to measure intracellular ROS levels.
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Caption: Synergistic mechanism of MG149 and Sorafenib in HCC cells.
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Section 3: Drug Sensitivity in SUM149 Inflammatory
Breast Cancer Cells
The SUM149 cell line is a model for inflammatory breast cancer (IBC). Studies on this cell line

have focused on identifying effective anticancer drugs and understanding mechanisms of drug

resistance.

Quantitative Data on Drug Efficacy
A quantitative high-throughput screening (qHTS) of 89 approved oncology drugs was

performed on the SUM149 cell line to identify potent inhibitors of proliferation. The IC50 values

(the concentration of a drug that gives half-maximal inhibitory response) were determined.

Table 1: Top 15 Most Potent Drugs Inhibiting Proliferation of SUM149 Cells

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Class Drug Name IC50 (µM)

Antimetabolites Gemcitabine < 15

Methotrexate < 15

Pemetrexed < 15

Antineoplastic Antibiotics Dactinomycin < 15

Mitomycin C < 15

Anthracyclines Doxorubicin < 15

Epirubicin < 15

Kinase Inhibitors Lapatinib < 15

Sunitinib < 15

Dasatinib < 15

HDAC Inhibitor Vorinostat < 15

Proteasome Inhibitor Bortezomib < 15

Others Topotecan < 15

Irinotecan < 15

Etoposide < 15

Note: Specific IC50 values below 15 µM were not provided in the search result snippets, only

that they were below this threshold.[3]

The study also noted that alkylating agents and platinum-based agents were generally

ineffective at reducing SUM149 proliferation.[3]

Experimental Protocols
The primary experimental protocol described is a quantitative high-throughput screening

(qHTS) to assess cell proliferation.

Cell Culture: SUM149 cells were cultured under appropriate conditions.
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Drug Treatment: Cells were treated with a library of 89 NCI-approved oncology drugs at

various concentrations.

Proliferation Assay: An MTT assay was likely used to measure cell proliferation. This involves

the reduction of a tetrazolium salt (MTT) to formazan by metabolically active cells, with the

amount of formazan being proportional to the number of viable cells.

Data Analysis: Dose-response curves were generated, and IC50 values were calculated to

determine the potency of each drug. Heat maps were used to visualize the dose-response

data.[3]

Confirmation: Parallel cell-free screens were conducted to rule out direct interference of the

drugs with the MTT assay, thus avoiding false positives.[3]
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Caption: Workflow for quantitative high-throughput screening (qHTS) on SUM149 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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